molecular formula C10H17N2O4- B14116784 (2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

Cat. No.: B14116784
M. Wt: 229.25 g/mol
InChI Key: WDWRIVZIPSHUOR-NKWVEPMBSA-M
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Description

(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate is a chemical compound known for its unique structure and properties. It is commonly referred to as methyl (2R,4S)-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-2-carboxylate hydrochloride

Preparation Methods

The synthesis of (2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate typically involves the following steps:

Industrial production methods may involve scaling up these synthetic routes with optimized reaction conditions to ensure cost-effectiveness and efficiency.

Chemical Reactions Analysis

(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the type of reaction and the specific reagents used.

Mechanism of Action

The mechanism of action of (2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and specific properties. The uniqueness of this compound lies in its specific configuration and the presence of the tert-butyl carbamate group, which imparts distinct reactivity and applications.

Properties

Molecular Formula

C10H17N2O4-

Molecular Weight

229.25 g/mol

IUPAC Name

(2R,4S)-4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-5-6(11)4-7(12)8(13)14/h6-7H,4-5,11H2,1-3H3,(H,13,14)/p-1/t6-,7+/m0/s1

InChI Key

WDWRIVZIPSHUOR-NKWVEPMBSA-M

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@@H]1C(=O)[O-])N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)[O-])N

Origin of Product

United States

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